1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a bicyclic pyrazole derivative featuring two substituted pyrazole rings linked via a methylene group. The compound is protonated as a hydrochloride salt, enhancing its solubility in polar solvents and stability for pharmaceutical applications. Its molecular formula is C₁₀H₁₅N₅·HCl, with a molecular weight of 245.73 g/mol.
Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and neurotransmitter modulation. This compound’s structural uniqueness lies in its dual pyrazole system, which distinguishes it from monocyclic analogs.
Properties
Molecular Formula |
C9H14ClN5 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13N5.ClH/c1-13-5-3-8(11-13)7-10-9-4-6-14(2)12-9;/h3-6H,7H2,1-2H3,(H,10,12);1H |
InChI Key |
XQWPBQINVHUIKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with various functional groups using reagents like alkyl halides
Scientific Research Applications
1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride with analogous pyrazole- and imidazole-based hydrochlorides, emphasizing structural, synthetic, and functional differences:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound uses dual pyrazole rings , unlike imidazole-pyrrole hybrids (e.g., ) or indazole-based drugs like Granisetron . Pyrazoles offer greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation.
- Chlorine or trifluoromethyl substituents in analogs (e.g., ) enhance electrophilicity and receptor binding but may increase toxicity risks.
Solubility and Salt Form: Hydrochloride salts (e.g., target compound and Granisetron ) improve aqueous solubility, critical for oral bioavailability. In contrast, non-ionic analogs (e.g., trifluoromethylpyridine derivative ) rely on lipophilic groups for membrane permeability.
Synthetic Complexity: The target compound’s synthesis involves amine alkylation between methylpyrazole precursors, similar to methods in . By contrast, Granisetron requires multi-step indazole functionalization and azabicyclononane coupling .
Pharmacological Targets :
- Dual pyrazole systems are under investigation for kinase inhibition (e.g., JAK/STAT pathways), while imidazole-pyrrole hybrids () target inflammatory enzymes like COX-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
